

physical and chemical properties of 2-Fluorophenol

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Compound of Interest

Compound Name: 2-Fluorophenol

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An In-depth Technical Guide to **2-Fluorophenol** for Researchers and Drug Development Professionals

Introduction

2-Fluorophenol is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and specialty materials.^{[1][2]} Its unique properties, derived from the presence of a fluorine atom ortho to the hydroxyl group on the benzene ring, make it a valuable building block in medicinal chemistry and materials science.^[1] The fluorine substituent can significantly influence the molecule's reactivity, acidity, and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of **2-Fluorophenol**, along with relevant experimental protocols and reaction pathways.

Physical and Chemical Properties

The physical and chemical characteristics of **2-Fluorophenol** are well-documented, providing a solid foundation for its application in research and development. It appears as a colorless to light yellow liquid or a low-melting crystalline solid.^{[1][3]}

General Properties

Property	Value	Source
CAS Number	367-12-4	[4][5]
Molecular Formula	C6H5FO	[1][5]
Molecular Weight	112.10 g/mol	[3][5]
Appearance	Colorless to light yellow liquid or low melting solid	[1]

Physical Properties

Property	Value	Source
Melting Point	12 to 16.1 °C	[1][3][5]
Boiling Point	152 to 172 °C	[1][4][5]
Density	1.22 to 1.256 g/mL at 25 °C	[4][5]
Refractive Index	1.511 at 20 °C	[5]
Vapor Pressure	1.19 mmHg	[3]
Solubility in Water	37.7 to 80.72 g/L at 25 °C	[6][7]
logP (Octanol/Water Partition Coefficient)	1.76	[8]

Acidity

Property	Value	Source
pKa	8.7 to 8.73 at 25 °C	[6][9][10]

Safety and Hazards

Property	Value	Source
Flash Point	46 to 47 °C	[4]
Hazard Class	3 (Flammable Liquid)	[4]
GHS Hazard Statements	H226, H302, H312, H315, H319, H332	[3][11]

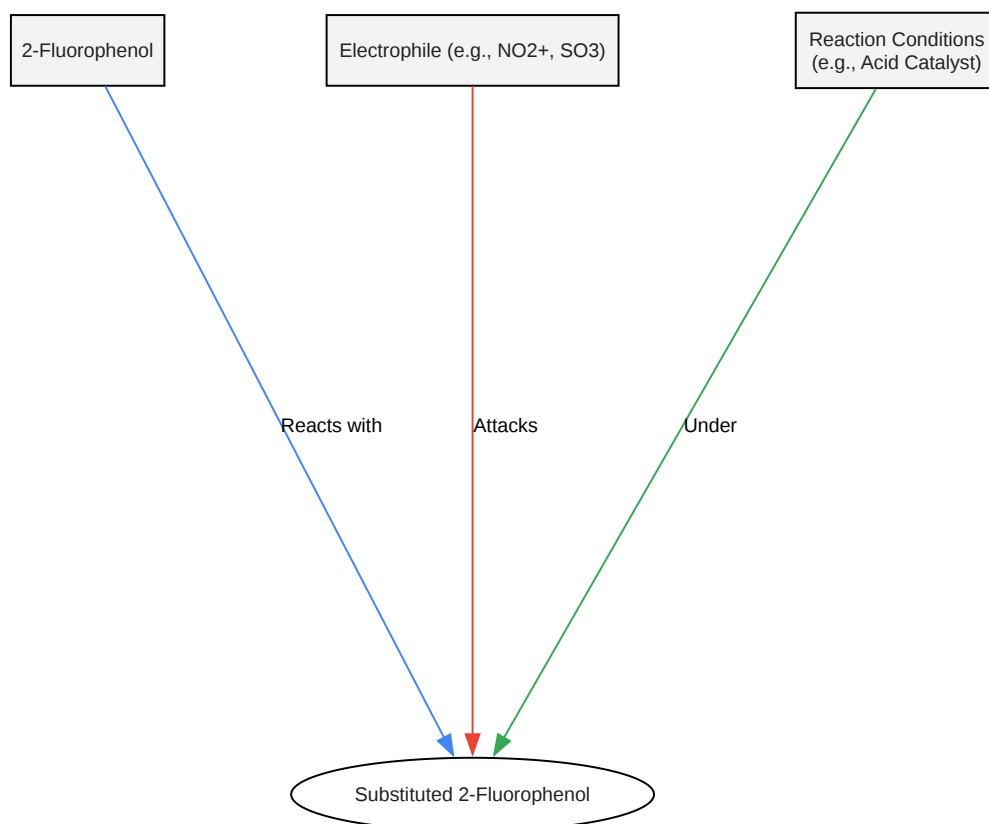
Chemical Reactivity and Synthesis

2-Fluorophenol's reactivity is characterized by the interplay between the activating hydroxyl group and the deactivating but ortho, para-directing fluorine atom. It readily undergoes electrophilic aromatic substitution reactions.[1]

Key Reactions

- Nitration: **2-Fluorophenol** can be nitrated rapidly, even with dilute nitric acid.[12][13]
- Sulfonation: It undergoes sulfonation very readily, for instance, with concentrated sulfuric acid at room temperature.[12][13]
- Halogenation: It can be halogenated to produce compounds like 2-chloro-6-fluorophenol.[14]
- Acidity: As a weak organic acid, it reacts with bases.[12][13]

The following diagram illustrates a general workflow for an electrophilic aromatic substitution reaction of **2-Fluorophenol**.



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Caption: Workflow for Electrophilic Aromatic Substitution of **2-Fluorophenol**.

Experimental Protocols

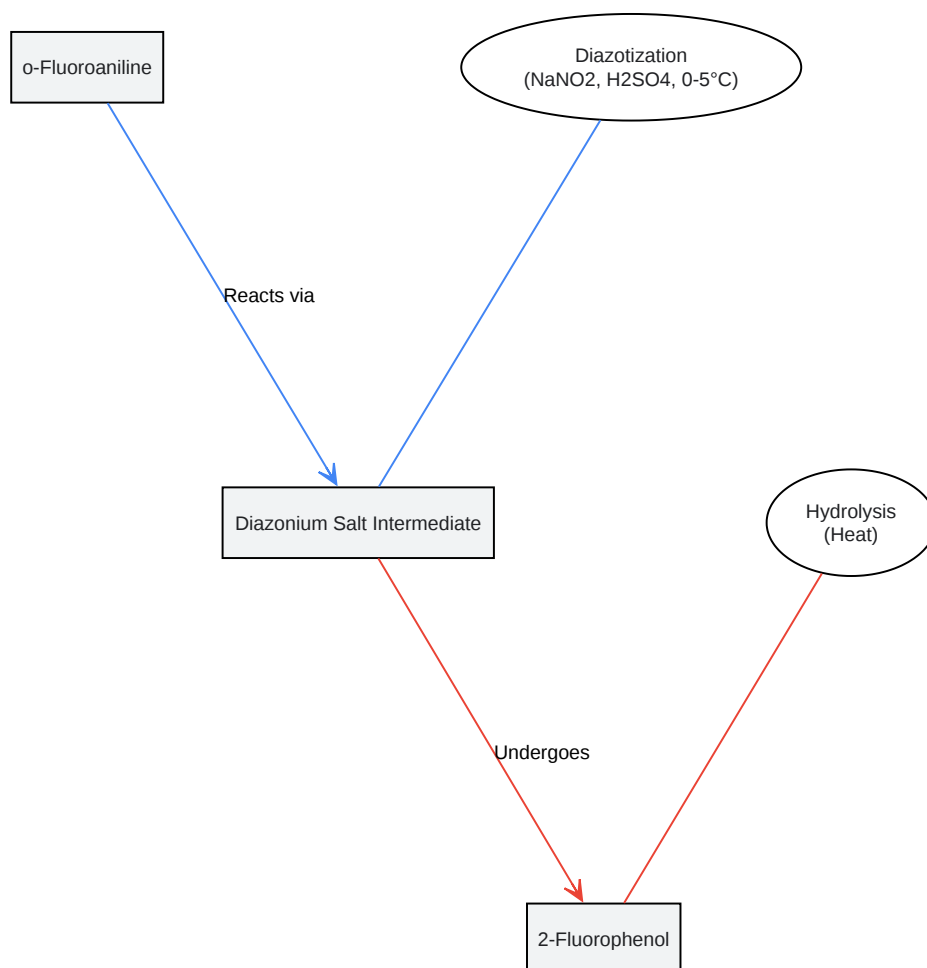
Synthesis of 2-Fluorophenol via Diazotization of o-Fluoroaniline

A common method for the preparation of **2-Fluorophenol** is the diazotization of o-fluoroaniline followed by hydrolysis.^[14]

Methodology:

- o-Fluoroaniline is dissolved in a dilute acid solution (e.g., sulfuric acid).
- The solution is cooled to a low temperature (typically 0-5 °C).
- A solution of sodium nitrite is added dropwise to the cooled o-fluoroaniline solution to form the diazonium salt.
- The resulting diazonium salt solution is then heated, leading to hydrolysis and the formation of **2-Fluorophenol**.
- The product can be isolated and purified using techniques such as steam distillation or extraction followed by distillation.

The logical steps for this synthesis are depicted in the following diagram.



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Caption: Synthesis of **2-Fluorophenol** from o-Fluoroaniline.

Acidity of Fluorophenol Isomers

The position of the fluorine atom on the phenol ring significantly impacts the acidity of the molecule. **2-Fluorophenol** is more acidic than 3-fluorophenol and 4-fluorophenol.^{[9][10]} This is due to the electron-withdrawing inductive effect of the fluorine atom, which stabilizes the phenoxide ion formed upon deprotonation.^[9] The closer the fluorine atom is to the hydroxyl group, the stronger this effect.

The pKa values for the fluorophenol isomers are as follows:

- **2-Fluorophenol**: 8.7^{[9][10]}
- 3-Fluorophenol: 9.3^{[9][10]}
- 4-Fluorophenol: 9.9^{[9][10]}

The relationship between the position of the fluorine atom and the acidity is illustrated below.



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Caption: Factors influencing the acidity of fluorophenol isomers.

Applications in Drug Development

2-Fluorophenol is a key intermediate in the synthesis of various pharmaceuticals.[1][2] The introduction of fluorine into drug molecules can enhance their metabolic stability, binding affinity, and bioavailability.[1] It is used in the development of a range of therapeutic agents, including new fluorinated antibacterial and anti-inflammatory drugs.[14] For example, it is a competitive inhibitor in the oxidation of L-DOPA, a precursor to dopamine used in the treatment of Parkinson's disease.[6][13]

Conclusion

2-Fluorophenol is a valuable and versatile chemical compound with a well-defined set of physical and chemical properties. Its unique reactivity and the influence of the fluorine substituent make it an important building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and industry.

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